molecular formula C15H25N5 B11748424 [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11748424
M. Wt: 275.39 g/mol
InChI Key: MUVJPLDMPYHENO-UHFFFAOYSA-N
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Description

The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” is a complex organic molecule featuring two pyrazole rings. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings. Such compounds are of significant interest in various fields of chemistry and pharmacology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the ethyl, methyl, and isopropyl groups through alkylation reactions. The final step usually involves the formation of the amine linkage between the two pyrazole rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency. Purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

The compound “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
  • (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The uniqueness of “(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-5-yl]methyl})amine” lies in its specific substitution pattern and the presence of both ethyl and isopropyl groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-methyl-5-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-6-20-10-13(12(4)17-20)8-16-9-14-7-15(11(2)3)18-19(14)5/h7,10-11,16H,6,8-9H2,1-5H3

InChI Key

MUVJPLDMPYHENO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNCC2=CC(=NN2C)C(C)C

Origin of Product

United States

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